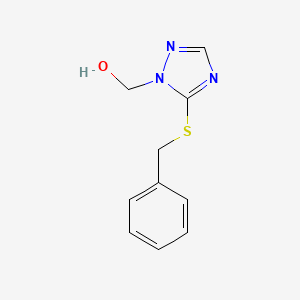![molecular formula C6H6BrClN4O3 B12905411 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol CAS No. 89407-82-9](/img/structure/B12905411.png)
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring, along with an aminoethanol side chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloropyrazine to introduce the nitro group.
Bromination: The bromination of the nitrated product to introduce the bromine atom.
Ethanolamine Addition: The final step involves the reaction of the aminated product with ethanolamine to form the desired compound.
Industrial Production Methods
Industrial production of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and reactivity with biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar in structure but lacks the aminoethanol side chain.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains similar halogen and nitro groups but has a different core structure.
Uniqueness
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is unique due to the combination of its functional groups and the presence of the aminoethanol side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
89407-82-9 |
|---|---|
Molekularformel |
C6H6BrClN4O3 |
Molekulargewicht |
297.49 g/mol |
IUPAC-Name |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
InChI-Schlüssel |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)
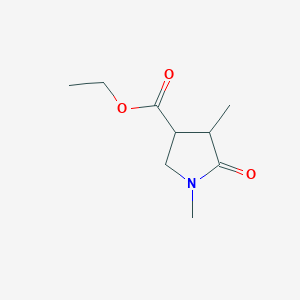
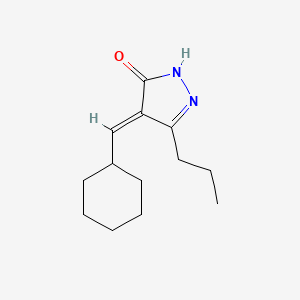
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
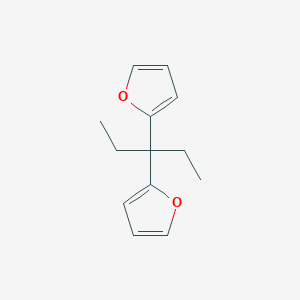
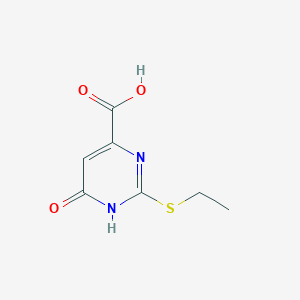

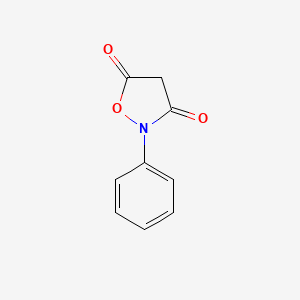
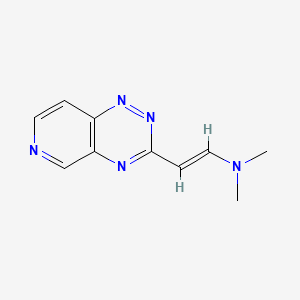

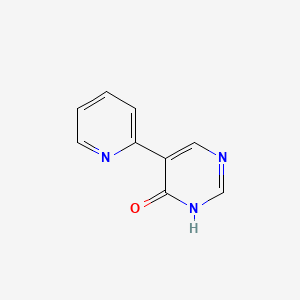
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
